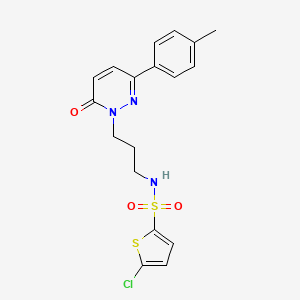

5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide" is a chemical entity that appears to be related to a class of sulfonamide derivatives. Sulfonamides are a group of organic compounds that contain the functional group R-SO2-NH2. They are well known for their various biological activities, including antimicrobial and antiviral properties. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research, such as the presence of a thiophene sulfonamide moiety and a chloro-substituted phenyl group .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting from a basic aromatic acid such as 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, and the conversion of intermediates into sulfonyl chlorides, followed by nucleophilic attack by amines to yield the final sulfonamide compounds . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar multi-step synthetic route, with specific reagents and conditions tailored to introduce the unique substituents present in its structure.

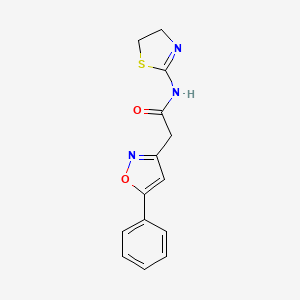

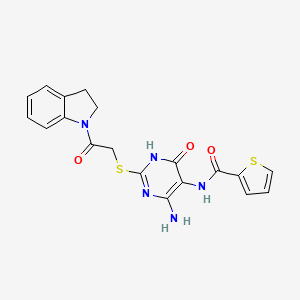

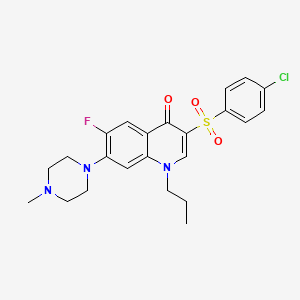

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of the compounds synthesized in the provided papers, a thiadiazole or thiophene ring is linked to the sulfonamide group. These rings contribute to the compound's biological activity and physicochemical properties. The molecular structure is confirmed using techniques such as NMR, IR, and elemental analysis, which provide information about the compound's chemical environment and the presence of specific functional groups .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The sulfonyl chloride intermediate, for example, is highly reactive towards nucleophiles, allowing for the introduction of different amines to form the final sulfonamide products . The reactivity of these compounds can also be influenced by the presence of other substituents on the aromatic rings, which can affect the electron density and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as water solubility and the compound's pKa. These properties are important for the compound's biological activity and pharmacokinetics. For instance, optimizing water solubility and pKa can enhance the compound's efficacy as a topical ocular hypotensive agent by minimizing pigment binding in the iris and maximizing inhibitory potency against the target enzyme, carbonic anhydrase . The specific properties of "5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide" would need to be experimentally determined, but they are likely to be similar to those of the related compounds discussed in the papers.

Aplicaciones Científicas De Investigación

Sulfonamide Derivatives in Biochemical Processes

Sulfonamide derivatives, including compounds like 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, are significant in researching new substances with specific biological activities. They are primarily utilized as inhibitors of human carbonic anhydrases, which play crucial roles in various biochemical processes. The presence of heterocyclic systems in sulfonamides enhances their ability to bind to carbonic anhydrases, inhibiting their activity. This makes them valuable in developing new pharmacological agents (Komshina et al., 2020).

Synthesis for Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted derivatives, akin to the structure of 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, has shown potent activity against various cancer cell lines and bacteria. The structural elements of these compounds play a critical role in their effectiveness as antitumor and antibacterial agents (Hafez et al., 2017).

Potential Antimicrobial and Antitubercular Agents

Derivatives similar to 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promise as potential antimicrobial agents, particularly against tuberculosis, due to their ability to inhibit specific bacterial functions (Shingare et al., 2022).

Synthesis for Antiviral Applications

Studies on the synthesis of sulfonamide derivatives have demonstrated their potential in antiviral applications. These compounds, related to 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, have shown effectiveness against certain viruses, such as the tobacco mosaic virus, indicating their potential in developing new antiviral therapies (Chen et al., 2010).

Corrosion Inhibition in Steel

In the field of materials science, compounds structurally similar to 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide have been investigated for their effectiveness in inhibiting steel corrosion. This research is significant for industrial applications where steel corrosion poses a substantial challenge (Bouklah et al., 2004).

Propiedades

IUPAC Name |

5-chloro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-13-3-5-14(6-4-13)15-7-9-17(23)22(21-15)12-2-11-20-27(24,25)18-10-8-16(19)26-18/h3-10,20H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHDPFHUYGXTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)

![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)

![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)

![4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B3004800.png)